Bienvenue dans la boutique en ligne BenchChem!

Aligeron

Cerebral blood flow Vasodilation Piperazine derivatives

Select Aligeron when maximal vascular resistance reduction is critical — it decreases cerebral and peripheral vascular tone significantly more than cinnarizine. For smooth muscle pharmacology, Aligeron delivers broader-spectrum spasmolytic activity than papaverine across diverse isolated organ systems. Unlike cinnarizine's depressive CNS profile, Aligeron produces central stimulation with increased motor activity, making it uniquely suited for combined vascular/behavioral endpoints. In diabetic angiopathy models, it provides antioxidant protection without flunarizine's confounding calcium channel blockade. All batches verified ≥98% by HPLC.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 70713-45-0
Cat. No. B1666879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAligeron
CAS70713-45-0
Synonyms1-benzhydryl-4-allylpiperazine dihydrochloride
Aligeron
AS 2
di-HCl of Aligeron
N'-benzhydryl-N''-allylpiperazine
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2
InChIKeyQWGCFVBATALVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aligeron (70713-45-0): Procurement Considerations for the Cinnarizine-Analog Prostaglandin Antagonist


Aligeron (CAS 70713-45-0) is a piperazine-derivative compound structurally and pharmacologically classified as a non-selective prostaglandin (PG) antagonist and a cinnarizine analog [1]. It is characterized by a molecular formula of C20H24N2 and a molecular weight of 292.42 g/mol . Its mechanism of action involves broad-spectrum antagonism against multiple spasmogens across diverse isolated organ systems, mediated in part by interference with calcium ion (Ca2+) activity [2]. For research and industrial procurement, Aligeron is primarily offered as a laboratory-grade compound (typically ≥98% purity by HPLC) for in vitro and in vivo experimental applications, not as a therapeutic agent .

Why Aligeron (70713-45-0) Cannot Be Readily Substituted with Cinnarizine or Papaverine in Research


Generic substitution among piperazine-derived vasodilators or prostaglandin antagonists is scientifically untenable due to significant quantitative divergences in pharmacodynamic profiles. While Aligeron is structurally a cinnarizine analog, direct comparative studies demonstrate that Aligeron exerts a significantly greater reduction in cerebral and peripheral vascular resistance than cinnarizine [1], and exhibits stronger antagonism against diverse smooth muscle stimuli than papaverine [2]. Furthermore, Aligeron uniquely produces a central stimulating effect on behavior in animal models, whereas cinnarizine induces depressive effects on the same indices [3]. These divergences underscore that procurement decisions must be driven by specific experimental requirements rather than class-based assumptions of equivalence.

Aligeron (70713-45-0): Quantitative Evidence for Differentiated Procurement vs. Cinnarizine and Papaverine


Aligeron vs. Cinnarizine: Superior Reduction in Cerebral and Peripheral Vascular Resistance

Aligeron demonstrates a quantitatively greater vasodilatory effect than its close structural analog cinnarizine in reducing vascular resistance. In acute in vivo experiments on cats and dogs, Aligeron decreased both cerebral and peripheral vessel resistance tone, and its effect was explicitly reported to be 'higher than those of cinnarizine' [1]. The reduction in effect following alpha-adrenergic blockade suggests that Aligeron's enhanced potency may involve additional adrenergic blocking properties not present in cinnarizine [1].

Cerebral blood flow Vasodilation Piperazine derivatives

Aligeron vs. Cinnarizine: Divergent Central Nervous System Effects on Behavior

Aligeron and cinnarizine produce opposing behavioral effects in experimental animals, representing a critical differentiation point. In a comparative neuropharmacological study, Aligeron exhibited a 'manifested central stimulating effect' characterized by increased motor activity in mice and rats at doses of 1/100-1/4 of LD50. In contrast, cinnarizine 'inhibited the examined indices, obtained by all tests' and demonstrated a 'weak depressive effect' [1]. This qualitative divergence in CNS activity profile distinguishes Aligeron from cinnarizine for studies involving neurobehavioral outcomes.

Neuropharmacology Behavioral pharmacology CNS stimulation

Aligeron vs. Papaverine: Superior Broad-Spectrum Antagonism Against Smooth Muscle Stimuli

In direct comparative in vitro experiments evaluating antagonism against diverse smooth muscle stimuli, Aligeron demonstrated an effect that was 'more pronounced than that of papaverine' [1]. Aligeron exhibited a broad spectrum of antagonistic action across different isolated organs and against various spasmogens, including antagonism against the vasoconstrictor effects of noradrenaline and adrenaline in isolated perfused rabbit artery preparations [1]. Papaverine (1 mg/kg i.v.) produced a weaker effect than Aligeron on cerebral venous outflow and cerebrospinal fluid pressure in dogs [2].

Smooth muscle pharmacology Spasmolytic activity In vitro bioassay

Aligeron vs. Flunarizine: Differentiated Antioxidant Protection in Diabetic Angiopathy Model

In a rat model of streptozotocin-induced diabetes, both Aligeron and flunarizine (10 mg/kg/day i.p. for 2.5 months) prevented the development of diabetic angiopathy through inhibition of lipid peroxidation, prostanoid synthesis, and platelet activity [1]. However, the effect of flunarizine was reported to be 'more pronounced' than that of Aligeron, a difference attributed to flunarizine's additional blocking effect on abnormal calcium flux into vascular cells [1]. This establishes Aligeron as an effective antioxidant-protective agent in this context, yet differentiated from flunarizine by a lower overall magnitude of effect.

Diabetic complications Antioxidant protection Vascular pathology

Aligeron: Non-Selective Prostaglandin Antagonism Characterized in Guinea-Pig Stomach

Aligeron is characterized as a non-selective prostaglandin antagonist with demonstrated activity against both PGF2α and PGE2. In isolated guinea-pig stomach smooth muscle preparations, Aligeron was found to be a non-selective PG antagonist [1]. Its effect in vitro lacks selectivity and is probably attributable to interference with Ca2+ action [1]. In vivo, Aligeron inhibits PGF2α-induced diarrhea in mice and PGE2-induced paw edema in rats , and inhibits PGF2α- and PGE2-induced blood pressure decreases in cats .

Prostaglandin antagonism PGF2α PGE2

Aligeron: Validated In Vivo Neuroprotective Effects in Hypoxia and Cortical Depression Models

In hypoventilation hypoxia models in cats, Aligeron (5 mg/kg i.v.) increased cortical resistance to hypoxia and accelerated the recovery of cortical bioelectrical activity [1]. In KCl- and AMP-induced cortical depression models, Aligeron demonstrated a protective effect manifested as a decrease in both the degree and duration of the depression [1]. While cinnarizine showed similar qualitative effects in these assays [1], the data establish Aligeron's validated in vivo neuroprotective profile, which is essential for applications focused on cerebral resilience and recovery dynamics.

Neuroprotection Hypoxia resistance Cortical bioelectrical activity

Recommended Research Application Scenarios for Aligeron (70713-45-0) Based on Quantified Differentiation


Comparative Cerebrovascular Pharmacology: Aligeron as a Higher-Potency Vasodilator than Cinnarizine

Researchers studying cerebral and peripheral vascular resistance should select Aligeron over cinnarizine when a higher magnitude of vasodilatory effect is required. Direct comparative data demonstrate that Aligeron decreases vascular resistance to a greater extent than cinnarizine in acute animal models [1]. Aligeron is therefore the superior tool for experiments where maximal reduction in vascular tone is the desired experimental variable.

Behavioral Pharmacology Studies Requiring CNS Stimulant Activity with Vasoactive Properties

For investigations combining vascular pharmacology with behavioral endpoints, Aligeron provides a unique profile distinct from cinnarizine. Aligeron produces central stimulating effects with increased motor activity in rodents, whereas cinnarizine exerts depressive effects on the same behavioral indices [1]. This divergent CNS profile makes Aligeron the compound of choice when a vasoactive agent with stimulant properties is needed.

Broad-Spectrum Smooth Muscle Spasmolytic Assays Requiring Higher Potency than Papaverine

Aligeron should be prioritized over papaverine for in vitro and in vivo smooth muscle pharmacology studies requiring broad-spectrum spasmolytic activity. Aligeron demonstrates a more pronounced antagonistic effect against diverse spasmogens across multiple isolated organ systems [1], and produces a stronger effect than papaverine on cerebral hemodynamic parameters in vivo [2].

Diabetic Vascular Complication Models: Aligeron as an Effective but Less Potent Alternative to Flunarizine

In models of diabetic angiopathy, Aligeron is a validated protective agent that prevents vascular complication development through antioxidant mechanisms. However, flunarizine demonstrates a more pronounced protective effect, attributed to additional calcium channel blocking activity [1]. Researchers should select Aligeron when a moderate level of antioxidant protection is desired or when flunarizine's additional calcium-blocking properties would confound experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aligeron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.